molecular formula C35H33ClN2O9 B14775193 2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid

2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid

Cat. No.: B14775193
M. Wt: 661.1 g/mol
InChI Key: UWRQTEOJOFNKHC-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine typically involves the reaction of 4-chlorophenylpiperidine with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine
  • 2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridin
  • 2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities. This compound’s specific structure allows it to interact with a distinct set of molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C35H33ClN2O9

Molecular Weight

661.1 g/mol

IUPAC Name

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid

InChI

InChI=1S/C18H14O8.C17H19ClN2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-10,13-14H,(H,19,20)(H,21,22);1-7,10,15,17,19H,8-9,11-12H2

InChI Key

UWRQTEOJOFNKHC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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